Ovalifoliolatin A
Description
Ovalifoliolatin A is a macrocyclic diarylheptanoid (MDEH) natural product first isolated from Boswellia ovalifoliolata (stem) . Its molecular formula is C₂₀H₂₀O₄, and it exists as a semi-solid with a specific optical rotation of [α]D = -8.88° (c = 0.65, MeOH) . Structurally, it belongs to the cyclic 1,7-diarylheptanoid family, characterized by a seven-membered ring connecting two aromatic groups.
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(8E,13S)-13-hydroxy-4-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,15,18-heptaen-12-one |
InChI |
InChI=1S/C20H20O4/c1-23-19-11-8-14-4-2-3-5-17(21)18(22)12-15-6-9-16(10-7-15)24-20(19)13-14/h2,4,6-11,13,18,22H,3,5,12H2,1H3/b4-2+/t18-/m0/s1 |
InChI Key |
BLQMQLZCNMRVFZ-BWDYHRDRSA-N |
Isomeric SMILES |
COC1=C2C=C(/C=C/CCC(=O)[C@H](CC3=CC=C(O2)C=C3)O)C=C1 |
Canonical SMILES |
COC1=C2C=C(C=CCCC(=O)C(CC3=CC=C(O2)C=C3)O)C=C1 |
Synonyms |
ovalifoliolatin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Retrosynthetic Strategy ( )
Ovalifoliolatin B was synthesized via a 6-step route starting from isopropyl iso-vanillin (9 ):
-
Horner–Wadsworth–Emmons olefination to form enal 10 .
-
A second Horner–Wadsworth–Emmons reaction with phosphonate 11 yielded dienone 8 .
-
Regioselective reduction of dienone 8 to skipped enone 7 using NaBH<sub>4</sub>/CeCl<sub>3</sub>.
-
Ullmann ether coupling to close the macrocyclic ring, forming ovalifoliolatin B.
Key Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Olefination | Horner–Wadsworth–Emmons reagent | 85% |
| 3 | Selective reduction | NaBH<sub>4</sub>, CeCl<sub>3</sub>, MeOH, 0°C | 78% |
| 6 | Macrocyclic ether formation | CuI, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 110°C | 65% |
Conformational Dynamics
Ovalifoliolatin B exhibits fast enantiomeric interconversion due to its unsaturated ansa loop:
-
Racemization barrier : ΔG<sup>‡</sup> = 11.8 kcal/mol at −30°C ( ).
-
Half-life (t<sub>1/2</sub>) : 0.006 s at −30°C, confirmed by variable-temperature <sup>1</sup>H NMR.
-
Coalescence temperature : −30°C (Dν = 268 Hz at −90°C).
Structural Analysis
X-ray crystallography revealed:
-
Bond-angle distortion : Significant deviation from planarity in the aromatic B-ring.
-
Ring strain : sp<sup>2</sup>-hybridized carbons show abnormal bond angles.
Oxidation and Stability ( )
While not directly studied for ovalifoliolatin B, silica-mediated oxidation of biomolecules (e.g., up to 95% oxidation in solution ) suggests that similar unsaturated macrocycles may undergo oxidation under certain conditions.
Limitations and Recommendations
-
No peer-reviewed data on ovalifoliolatin A was identified in the provided sources.
-
The structural and reaction data for ovalifoliolatin B may infer potential reactivity for analogous compounds, but experimental validation is required.
To address the query fully, additional sources or direct studies on This compound are necessary.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Structural Differences:
- Ovalifoliolatin B differs from this compound by the absence of one oxygen atom, leading to reduced polarity and altered bioactivity .
- Engelhardione contains a bicyclic system and ketone group, distinguishing it from the monocyclic this compound .
- Ovatodiolide features a fused γ-lactone ring, enhancing its rigidity and cytotoxic properties .
Table 2: Pharmacological Profiles
Activity Insights:
- This compound ’s antimicrobial activity is attributed to its methoxy-substituted aromatic rings, which disrupt bacterial membranes .
- Compound 9b , a synthetic analog of this compound, shows 50-fold higher NF-κB inhibition than the parent compound, likely due to optimized stereochemistry and enhanced binding to IκBα .
- Ovatodiolide ’s cytotoxicity stems from its lactone ring, which induces apoptosis in cancer cells .
Q & A
Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?
- Methodological Answer : Prioritize models with metabolic similarity to humans (e.g., rodents for preliminary studies, non-human primates for advanced stages). Measure bioavailability, half-life, and tissue distribution via LC-MS. Include control groups receiving vehicle alone, and adhere to ARRIVE guidelines for ethical reporting .
Q. How should conflicting data on this compound’s stability under varying pH conditions be addressed?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A) across pH ranges (1–12) with LC-MS monitoring. Use buffered solutions and control temperature/humidity. Degradation products are characterized via HR-MS/MS. Replicate experiments in triplicate and report confidence intervals for degradation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
